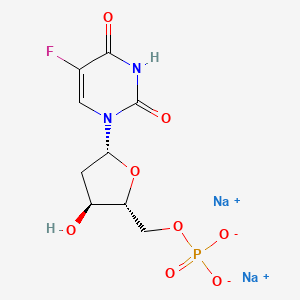
5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is a synthetic nucleotide analog. It is an intracellularly generated metabolite of 5-Fluorouracil, a widely used reagent in molecular biology to study DNA synthesis and metabolism . This compound is known for its role as a DNA synthesis inhibitor and is extensively used in cancer research and treatment due to its ability to induce cell death in cancer cells .
作用機序
Target of Action
The primary target of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt (FdUMP), is thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Mode of Action
FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate . This prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The action of FdUMP affects the DNA synthesis pathway . By inhibiting TS, FdUMP prevents the formation of dTMP, a critical component of DNA. This leads to an imbalance in the nucleotide pool and induces DNA damage, ultimately leading to cell death .
Result of Action
The inhibition of TS by FdUMP leads to the disruption of DNA synthesis, causing DNA damage and ultimately inducing cell death . This makes FdUMP an effective anti-mitotic agent, and it has been used extensively in studies on the activity and function of TS .
生化学分析
Biochemical Properties
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase (TS), an enzyme involved in DNA synthesis . The nature of these interactions involves the inhibition of DNA synthesis .
Cellular Effects
The effects of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it acts as a DNA synthesis inhibitor . In combination with RNA synthesis inhibitor 3’-C-ethinylcytidine, it induces cell death in cervical cancer cells at nanomolar concentrations .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a potent inhibitor of thymidylate synthase, thereby inhibiting DNA synthesis .
Metabolic Pathways
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is involved in metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. Specifically, it is a metabolite of 5-Fluorouracil (5-FU), a reagent used to study DNA synthesis and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt typically involves the phosphorylation of 5-Fluoro-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’ position of the deoxyribose sugar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by other nucleophiles under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 5-Fluoro-2’-deoxyuridine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine are commonly used for the phosphorylation of 5-Fluoro-2’-deoxyuridine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
5-Fluoro-2’-deoxyuridine: Formed through hydrolysis.
Inorganic Phosphate: Another product of hydrolysis.
科学的研究の応用
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Cancer Research: It is used to study the mechanisms of DNA synthesis inhibition and to induce cell death in cancer cells.
Molecular Biology: The compound is employed in studies on the activity and function of thymidylate synthase, an enzyme involved in DNA synthesis.
Neuroscience: It has been used as an anti-mitotic agent for culturing mouse primary cortical neurons.
Pharmacology: The compound is used to investigate the effects of DNA synthesis inhibitors on various biological systems.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A precursor of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another precursor, also used in cancer research.
Thymidine 5’-monophosphate: A naturally occurring nucleotide involved in DNA synthesis.
Uniqueness
5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is unique due to its potent inhibitory effect on thymidylate synthase, making it a valuable tool in cancer research and treatment. Its ability to induce cell death in cancer cells at nanomolar concentrations sets it apart from other similar compounds .
特性
CAS番号 |
103226-10-4 |
|---|---|
分子式 |
C9H11FN2NaO8P |
分子量 |
348.15 g/mol |
IUPAC名 |
sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
InChIキー |
MMBCLHTXMDSSCH-VWZUFWLJSA-M |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



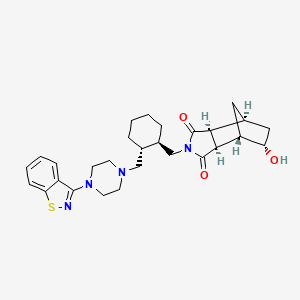
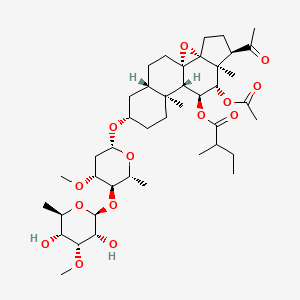
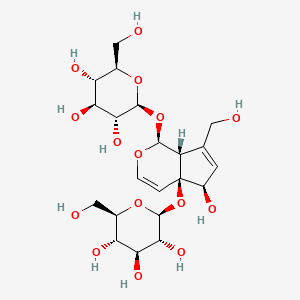
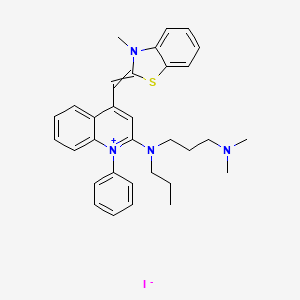
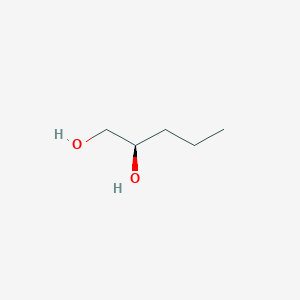



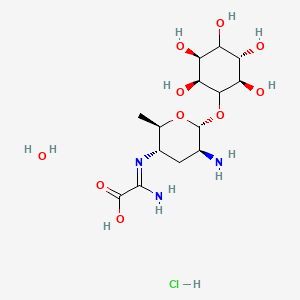
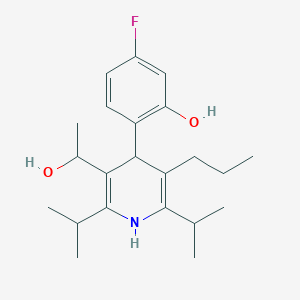
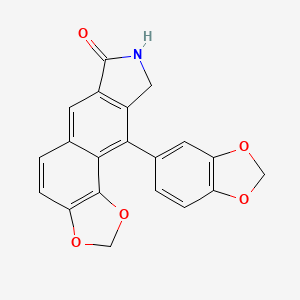
![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B1139408.png)
